molecular formula C13H11Cl2N3O3S B2531273 Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-65-1

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2531273
CAS No.: 946313-65-1
M. Wt: 360.21
InChI Key: PNFNNAQJGVQRIW-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative. The process begins with the formation of an intermediate by reacting 3,4-dichloroaniline with a suitable thiazole precursor under controlled conditions. This intermediate is then subjected to further reactions to introduce the carbamate group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

    Carbamate Compounds: Compounds containing the carbamate functional group with comparable properties.

Uniqueness

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of a thiazole ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFNNAQJGVQRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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